Cas no 52-66-4 (DL-Penicillamine)

DL-Penicillamine structure
DL-Penicillamine structure
상품 이름:DL-Penicillamine
CAS 번호:52-66-4
MF:C5H11NO2S
메가와트:149.21134018898
MDL:MFCD00004856
CID:81608
PubChem ID:4727

DL-Penicillamine 화학적 및 물리적 성질

이름 및 식별자

    • 2-Amino-3-mercapto-3-methylbutanoic acid
    • 3,3-Dimethyl-DL-cysteine~3-Mercapto-DL-valine
    • DL-beta-mercaptovaline
    • Penicillamine
    • 3,3-Dimethyl-DL-cysteine
    • DL-Penicillamine
    • DL-.β.-Mercaptovaline
    • (+/-)-penicillamine
    • 2-amino-3-mercapto-3,3-dimethylpropanoic acid
    • 2-amino-3-mercapto-3-methyl-butyric acid
    • 3-mercapto-dl-valin
    • AKOS NCG1-0051
    • b-Mercaptovaline
    • D-(-)-penicillamine
    • DL-PENCILLAMINE
    • dl-valin
    • PENICILLAMINE(DL-)
    • DMC
    • NSC 22880
    • NSC 44656
    • P0025
    • DL-3-Mercaptovaline
    • (+-)-Penicillamine
    • AB00375988-03
    • 52-66-4
    • DL-.beta.-Mercaptovaline
    • dl-beta,beta-Dimethylcysteine
    • valine, 3-mercapto
    • SMR000059161
    • SBI-0051475.P003
    • NCIOpen2_000958
    • A,
    • VS-03708
    • HMS500P16
    • CHEMBL13239
    • AB87081
    • (2R)-2-amino-3-methyl-3-sulfanylbutanoic acidL-beta,beta-Dimethylcysteine
    • CHEBI:50868
    • SY049414
    • NSC-22880
    • beta,beta-Dimethyl-DL-cysteine, DL-2-Amino-3-mercapto-3-methylbutanoic acid
    • Penicillamine, (+/-)-
    • SY045321
    • HMS3714E05
    • BCP24237
    • NSC-44656
    • SPECTRUM1500464
    • UNII-2XOP7Y1H98
    • D,L-Penicillamine
    • H-beta,beta-Dimethyl-Cys-OH;H-beta-Mercapto-Val-OH
    • Q27122242
    • NS00080914
    • A-Dimethyl-L-cysteine
    • Cysteine, 3,3-dimethyl-
    • HMS3259K09
    • CS-W018173
    • D-Penicyllamine
    • 2-Amino-3-mercapto-3-methylbutyric acid
    • .BETA.-THIOVALINE
    • SY046568
    • .beta.,.beta.-Dimethylcysteine
    • Valine, 3-mercapto-
    • PENICILLAMINE DL-FORM [MI]
    • 3-Sulfanylvaline
    • AB00052067_10
    • D-Penicilamine
    • P-1290
    • Penicilllamine
    • 771431-20-0
    • 4-04-00-03228 (Beilstein Handbook Reference)
    • l-3-Mercaptovaline
    • FT-0625502
    • 3-Mercaptovaline
    • 3-Mercapto-DL-valine
    • s5962
    • Z203244248
    • 2-amino-3-methyl-3-sulfanyl-butanoic acid
    • DL-Valine, 3-mercapto-
    • L-(+)-2-Amino-3-mercapto-3-methylbutanoic acid
    • HMS2094G19
    • 1795786-79-6
    • NS00078845
    • NSC81988
    • FT-0627604
    • 2XOP7Y1H98
    • 3-Sulfanylvaline #
    • NC00476
    • Penicillamina [DCIT]
    • SR-05000001692-1
    • 2-Amino-3-mercapto-3-methyl-butyric acid #3: Please note: Alphabetic order of prefixes ignored while selecting parent chain
    • Valine, 3-mercapto-, L-
    • NSC22880
    • NCGC00018283-03
    • EN300-25364
    • 3,3-Dimethyl-L-cysteine
    • Valine, 3-mercapto-, DL-
    • EINECS 200-147-2
    • 2-amino-3-methyl-3-sulfanylbutanoic acid
    • DL-DMC
    • MFCD00004856
    • DTXSID7044687
    • NCI60_001936
    • FT-0624341
    • PENICILLAMINE, DL-
    • (2RS)-2-amino-3-methyl-3-sulfanyl-butanoic acid
    • AB00052067_11
    • SCHEMBL57527
    • SR-05000001692
    • NSC44656
    • L-Penicillamine-d6
    • BRN 2039817
    • AKOS016843630
    • .BETA.-MERCAPTOVALINE
    • 2-Amino-3-mercapto-3-methylbutanoicacid
    • NSC-81988
    • AKOS000121093
    • CCG-40247
    • HY-W017457
    • Dimethylcysteine
    • 3,3-dimethylcysteine
    • beta-Mercaptovaline
    • HMS1920F10
    • NSC241261
    • MLS006011473
    • STK249738
    • DB-021813
    • DB-040965
    • BBL013214
    • butanoic acid, 2-amino-3-mercapto-3-methyl-
    • BRD-A16376407-213-01-1
    • MDL: MFCD00004856
    • 인치: InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)
    • InChIKey: VVNCNSJFMMFHPL-UHFFFAOYSA-N
    • 미소: CC(C)(C(C(=O)O)N)S
    • BRN: 2039817

계산된 속성

  • 정밀분자량: 149.05113
  • 동위원소 질량: 149.051049
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 124
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 64.3
  • 표면전하: 0

실험적 성질

  • 색과 성상: 백색에서 미백색 결정 분말
  • 밀도: 1.204±0.06 g/cm3 (20 ºC 760 Torr),
  • 융해점: 212 ºC (dec.)
  • 비등점: 251.8±35.0 ºC (760 Torr),
  • 플래시 포인트: 106.1±25.9 ºC,
  • 굴절률: 1.5216 (estimate)
  • 용해도: 미용성(31g/l)(25ºC),
  • 수용성: Soluble in ethanol, hot water and sodium hydroxide.
  • PSA: 63.32
  • LogP: 0.80700
  • 용해성: 아직 확정되지 않았습니다.
  • 머크: 14,7088
  • 산도 계수(pKa): pK: 1.8 (carboxyl); 7.9 (a-amino); 10.5 (b-thiol)
  • 민감성: 열에 민감하다

DL-Penicillamine 보안 정보

DL-Penicillamine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-25364-0.25g
2-amino-3-methyl-3-sulfanylbutanoic acid
52-66-4 95.0%
0.25g
$20.0 2025-03-21
MedChemExpress
HY-W017457-50mg
DL-Penicillamine
52-66-4 99.10%
50mg
¥1040 2024-04-18
MedChemExpress
HY-W017457-10mM*1 mL in DMSO
DL-Penicillamine
52-66-4 99.10%
10mM*1 mL in DMSO
¥220 2024-04-18
Enamine
EN300-25364-0.5g
2-amino-3-methyl-3-sulfanylbutanoic acid
52-66-4 95.0%
0.5g
$32.0 2025-03-21
Enamine
EN300-95022-1.0g
2-amino-3-methyl-3-sulfanylbutanoic acid
52-66-4 95%
1.0g
$40.0 2023-02-11
Enamine
EN300-95022-10.0g
2-amino-3-methyl-3-sulfanylbutanoic acid
52-66-4 95%
10.0g
$129.0 2023-02-11
TRC
P223010-5g
DL-Penicillamine
52-66-4
5g
$ 305.00 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0983L-5 mg
DL-Penicillamine
52-66-4 98.00%
5mg
¥192.00 2022-04-26
TRC
P223010-1g
DL-Penicillamine
52-66-4
1g
$ 110.00 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0983L-50 mg
DL-Penicillamine
52-66-4 98.00%
50mg
¥1064.00 2022-04-26

DL-Penicillamine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:52-66-4)DL-Penicillamine
주문 번호:A11889
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 02:08
가격 ($):179.0

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:52-66-4)DL-Penicillamine
1632334
순결:98%
재다:Company Customization
가격 ($):문의
Suzhou Senfeida Chemical Co., Ltd
(CAS:52-66-4)DL-PENICILLAMINE
sfd5911
순결:99.9%
재다:200kg
가격 ($):문의